3-[(acetyloxy)methyl]-7-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(ACETYLOXY)METHYL]-7-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, bromo, cyclopropyl, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ACETYLOXY)METHYL]-7-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the 1H-pyrazole ring.
Introduction of the bromo and trifluoromethyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the bicyclic core: The bicyclic core is formed through a series of cyclization reactions.
Acetylation and acylation: The acetyl and acyl groups are introduced through standard acetylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(ACETYLOXY)METHYL]-7-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(ACETYLOXY)METHYL]-7-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s functional groups can be used to modify surfaces or to create new materials with specific properties.
Biological Research: The compound can be used as a probe to study biological processes or as a tool to modify biomolecules.
Mechanism of Action
The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-[(ACETYLOXY)METHYL]-7-({2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
- **3-[(ACETYLOXY)METHYL]-7-({2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-[(ACETYLOXY)METHYL]-7-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications in research and industry.
Properties
Molecular Formula |
C19H18BrF3N4O6S |
---|---|
Molecular Weight |
567.3 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18BrF3N4O6S/c1-7(28)33-5-9-6-34-17-12(16(30)27(17)14(9)18(31)32)24-10(29)4-26-13(8-2-3-8)11(20)15(25-26)19(21,22)23/h8,12,17H,2-6H2,1H3,(H,24,29)(H,31,32) |
InChI Key |
WOZLUSODATVCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C(=C(C(=N3)C(F)(F)F)Br)C4CC4)SC1)C(=O)O |
Origin of Product |
United States |
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